VMAT2 Binding Affinity: >1,100-Fold Lower Ki Than the Most Potent DHTBZ Isomer in a Head-to-Head Panel of All Eight Stereoisomers
(2S,3R,11bS)-Dihydrotetrabenazine exhibits a VMAT2 binding affinity (Ki = 4,630 ± 350 nM) that is more than three orders of magnitude weaker than that of the most potent DHTBZ isomer, (2R,3R,11bR)-DHTBZ (Ki = 3.96 ± 0.40 nM), when evaluated in the same [³H]-DTBZ radioligand binding assay using rat striatal homogenates [1]. This 1,169-fold difference was determined in a comprehensive study that simultaneously profiled all eight DHTBZ stereoisomers under identical experimental conditions, enabling unambiguous rank-ordering of stereochemical determinants of VMAT2 recognition [1]. The (2S,3R,11bS) isomer (designated (−)-4 in the study) ranked seventh out of eight for VMAT2 affinity, surpassing only (−)-2 (2S,3S,11bS)-DHTBZ (Ki = 23,700 nM) [1]. Compared with the therapeutically relevant (+)-β-HTBZ isomer (2S,3R,11bR)-DHTBZ (Ki = 13.4 nM), which shares the same cis-2,3 configuration but differs at C-11b, (2S,3R,11bS)-DHTBZ displays a ~345-fold reduction in affinity, demonstrating that the 11b configuration alone is a dominant determinant of VMAT2 binding potency [1].
| Evidence Dimension | VMAT2 binding affinity (Ki) in rat striatal homogenate [³H]-DTBZ radioligand binding assay |
|---|---|
| Target Compound Data | (2S,3R,11bS)-DHTBZ: Ki = 4,630 ± 350 nM |
| Comparator Or Baseline | (2R,3R,11bR)-DHTBZ ((+)-α-HTBZ): Ki = 3.96 ± 0.40 nM; (2S,3R,11bR)-DHTBZ ((+)-β-HTBZ): Ki = 13.4 ± 1.36 nM; (±)-Tetrabenazine: Ki = 7.62 ± 0.20 nM |
| Quantified Difference | 1,169-fold lower affinity vs. (2R,3R,11bR)-DHTBZ; 345-fold lower vs. (2S,3R,11bR)-DHTBZ; 607-fold lower vs. (±)-tetrabenazine |
| Conditions | [³H]-DTBZ radioligand binding to VMAT2 in rat striatal homogenate; all experiments performed in triplicate, n ≥ 3, p < 0.05; single-laboratory study by Yao et al. 2011 |
Why This Matters
This >1,100-fold affinity differential, established under identical assay conditions alongside seven other stereoisomers, provides the most rigorous quantitative justification for selecting (2S,3R,11bS)-DHTBZ specifically as a low-affinity reference isomer or negative control, rather than using an alternative low-affinity isomer with a different off-target binding profile.
- [1] Yao Z, Wei X, Wu X, Katz JL, Kopajtic T, Greig NH, Sun H. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. Eur J Med Chem. 2011 May;46(5):1841-8. doi: 10.1016/j.ejmech.2011.02.046. PMID: 21396745. Table 1. View Source
